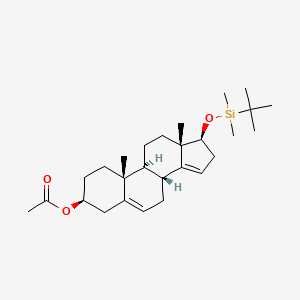
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride is a chemical compound with the molecular formula C6H10ClN2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride typically involves the chloromethylation of 3,5-dimethyl-1h-pyrazole. This can be achieved by reacting 3,5-dimethyl-1h-pyrazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: It can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine Hydrochloride
- 3,5-Dimethyl-4-(methoxy)-2-pyridinyl-methylthio-1-(4-chloro-phenyl)-imidazole
Comparison: 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H10Cl2N2 |
|---|---|
Molekulargewicht |
181.06 g/mol |
IUPAC-Name |
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3,(H,8,9);1H |
InChI-Schlüssel |
RIIVUWLBBUTOEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


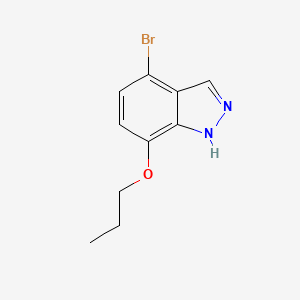
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
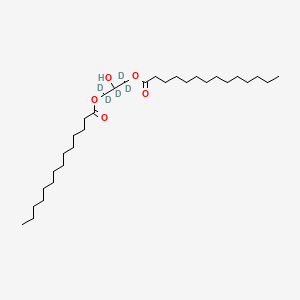
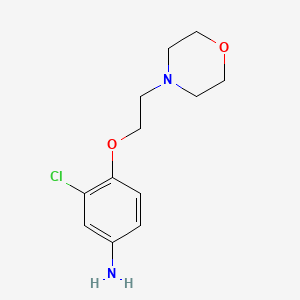
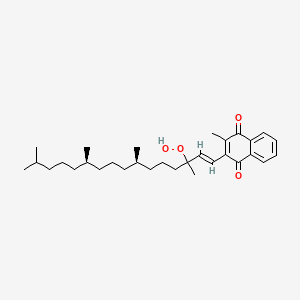


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)

